molecular formula C19H12BrClN4O B283536 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No. B283536
M. Wt: 427.7 g/mol
InChI Key: KTKFBIVZOPZGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is a member of the benzotriazole family and has been shown to exhibit a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It may also induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In addition, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against a variety of cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the research on 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide. One direction is to further investigate the mechanism of action of this compound. Understanding how this compound works at the molecular level could lead to the development of more effective cancer treatments. Another direction is to explore the potential use of this compound in combination with other cancer drugs. Finally, more studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials.

Synthesis Methods

The synthesis method of 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide involves the reaction of 6-chloro-2-phenyl-2H-benzotriazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-bromoaniline in the presence of a base to yield the final product. This method has been optimized to produce high yields of pure 3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide.

Scientific Research Applications

3-bromo-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)benzamide has been used in a variety of scientific research applications. One of the most common applications is in the field of cancer research. This compound has been shown to exhibit potent antitumor activity against a variety of cancer cell lines. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

Molecular Formula

C19H12BrClN4O

Molecular Weight

427.7 g/mol

IUPAC Name

3-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C19H12BrClN4O/c20-13-6-4-5-12(9-13)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)14-7-2-1-3-8-14/h1-11H,(H,22,26)

InChI Key

KTKFBIVZOPZGNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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